molecular formula C7H15N3S B042217 N-Cyclohexylhydrazinecarbothioamide CAS No. 21198-18-5

N-Cyclohexylhydrazinecarbothioamide

Cat. No. B042217
CAS RN: 21198-18-5
M. Wt: 173.28 g/mol
InChI Key: LVEUHPMMNLURRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-Cyclohexylhydrazinecarbothioamide and its derivatives involves specific reactions and methods. For instance, the synthesis of related hydrazinecarbothioamide compounds typically involves the reaction of hydrazine derivatives with isothiocyanates or carbonyl compounds under controlled conditions to ensure the formation of the desired thioamide functionalities (Darehkordi, Abarqouei, & Rahmani, 2017).

Molecular Structure Analysis

The molecular structure of N-Cyclohexylhydrazinecarbothioamide derivatives has been analyzed through various spectroscopic methods and X-ray crystallography. These studies reveal detailed information about the bond lengths, angles, and overall conformation of the molecules, providing insights into their chemical behavior and interactions (Al-Wahaibi et al., 2022).

Chemical Reactions and Properties

N-Cyclohexylhydrazinecarbothioamide undergoes various chemical reactions, including cyclocondensation, cyclization-oxidation, and interactions with different chemical agents. These reactions lead to the formation of a variety of heterocyclic compounds, such as 1,3,4-thiadiazoles, pyrazoles, and 1,2,4-triazoles, showcasing the compound's versatility in organic synthesis (Ju & Varma, 2006).

Physical Properties Analysis

The physical properties of N-Cyclohexylhydrazinecarbothioamide derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and applications. These properties are determined through experimental studies, including solubility tests, differential scanning calorimetry (DSC), and crystallographic analysis (Arafath, Adam, & Razali, 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with biological molecules, are key to understanding the potential applications of N-Cyclohexylhydrazinecarbothioamide derivatives. Studies on their interactions with enzymes, DNA, and proteins provide valuable information on their biological activities and potential as therapeutic agents (Wani et al., 2023).

Scientific Research Applications

  • Anticonvulsant Activity: Compounds like N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides have shown potential anticonvulsant activity. Some of these compounds provide 100% protection in seizure models and enhance GABAergic neurotransmission (Tripathi & Kumar, 2013).

  • Antibacterial and Antifungal Properties: Certain derivatives, like N-benzoyl cyanoacetylhydrazine, have been found to synthesize new heterocyclic compounds with significant antibacterial and antifungal properties (Mohareb, Ho, & Alfarouk, 2007).

  • Cytotoxicity Against Cancer Cells: Several studies have reported the potent cytotoxic and antiproliferative effects of these compounds against various cancer cell lines. For example, N-benzyl-2-isonicotinoylhydrazine-1-carbothioamide (H3L) and its Zn(II) complex showed strong cytotoxicity against HCT116 and HePG2 cancer cells (Abdel‐Rhman et al., 2019).

  • Anti-tubercular Activity: Some derivatives exhibit potent anti-tubercular activity and show potential as CYP51 inhibitors, which could offer new treatment options for tuberculosis (Ambhore et al., 2019).

  • Corrosion Inhibition: These compounds also show promising corrosion inhibitory properties, which can be applied in various industries. For instance, hydroxy phenyl hydrazides have been studied as corrosion impeding agents for mild steel in 1M HCl medium (Singh et al., 2021).

  • Synthesis of Novel Derivatives: Iodine-mediated synthesis of novel pyrazole derivatives from these compounds has been explored, demonstrating efficient cyclization reactions in organic synthesis (Mahdavi et al., 2016).

Safety And Hazards

N-Cyclohexylhydrazinecarbothioamide is classified as a dangerous substance. It has a GHS06 pictogram and the hazard statement H301 . Precautionary measures include avoiding ingestion and inhalation, and using personal protective equipment .

properties

IUPAC Name

1-amino-3-cyclohexylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3S/c8-10-7(11)9-6-4-2-1-3-5-6/h6H,1-5,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEUHPMMNLURRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175423
Record name Hydrazinecarbothioamide, N-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827229
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-Cyclohexylhydrazinecarbothioamide

CAS RN

21198-18-5
Record name 4-Cyclohexylthiosemicarbazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21198-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyclohexylthiosemicarbazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021198185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21198-18-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82337
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydrazinecarbothioamide, N-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21198-18-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-CYCLOHEXYLTHIOSEMICARBAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N2C7UO813
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclohexylhydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
N-Cyclohexylhydrazinecarbothioamide
Reactant of Route 3
N-Cyclohexylhydrazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
N-Cyclohexylhydrazinecarbothioamide
Reactant of Route 5
N-Cyclohexylhydrazinecarbothioamide
Reactant of Route 6
N-Cyclohexylhydrazinecarbothioamide

Citations

For This Compound
38
Citations
MA Arafath, HC Kwong, F Adam… - Acta Crystallographica …, 2018 - scripts.iucr.org
… N-Cyclohexylhydrazinecarbothioamide (0.87 g, 5.00 mmol) in 20.0 mL methanol was then added dropwise with stirring to the aldehyde solution. The resulting colourless solution was …
Number of citations: 3 scripts.iucr.org
MA Arafath, F Adam, MR Razali - IUCrData, 2017 - scripts.iucr.org
… N-cyclohexylhydrazinecarbothioamide (0.866 g, 5 mmol) in 20 ml methanol was added dropwise to the mixture and the resulting colourless solution was refluxed for 4 h with stirring. …
Number of citations: 4 scripts.iucr.org
JM Jacob, MRP Kurup - Acta Crystallographica Section E: Structure …, 2012 - scripts.iucr.org
The title compound, C15H20BrN3O2S, crystallizes in the thioamide form and adopts an E,E conformation with respect to the azomethine and hydrazinic bonds, respectively. The …
Number of citations: 11 scripts.iucr.org
NR Sajitha, M Sithambaresan… - … Section E: Structure …, 2014 - scripts.iucr.org
The asymmetric unit of the title compound, C21H25N3O2S·0.5C2H3N, contains two independent molecules with almost similar structural properties along with a solvent molecule of …
Number of citations: 3 scripts.iucr.org
R Gangadharan, J Haribabu, R Karvembu… - … Section E: Structure …, 2014 - scripts.iucr.org
In the title compound, C17H20ClN3OS, the mean plane of the central thiourea core makes dihedral angles of 26.56 (9) and 47.62 (12) with the mean planes of the chromene moiety and …
Number of citations: 3 scripts.iucr.org
MA Arafath, F Adam, MZ Hassan - Phosphorus, Sulfur, and Silicon …, 2021 - Taylor & Francis
… Then, 0.87 g (5.00 mmol) of N-cyclohexylhydrazinecarbothioamide was dissolved in 10.0 mL methanol. This solution was added dropwise with stirring into the aldehyde solution. The …
Number of citations: 6 www.tandfonline.com
H Choi, W Yun, J Lee, S Jang, SW Park, DH Kim… - Medicinal Chemistry …, 2019 - Springer
Misfolded or unfolded proteins are accumulated in lumen of endoplasmic reticulum (ER) in ER stress condition. It has been implicated in many pathological conditions such as Alzheimer…
Number of citations: 12 link.springer.com
TSB Baul, MR Addepalli, B Hlychho, A Lyčka… - Inorganica Chimica …, 2022 - Elsevier
… An analogous method to that used for the preparation of N-cyclohexylhydrazinecarbothioamide was followed using hydrazine hydrate (0.66 mL, 0.66 g, 13.20 mmol) and adamantan-1-…
Number of citations: 1 www.sciencedirect.com
H Bordbar - 2011 - eprints.kingston.ac.uk
… synthesised through a reaction between a carbonyl containing starting material (benzaldehyde- or acetophenone-based starting material) with N-cyclohexylhydrazinecarbothioamide …
Number of citations: 3 eprints.kingston.ac.uk
MB Alshammari, AH Mohamed, AA Aly… - Journal of Sulfur …, 2021 - Taylor & Francis
… In compound 8b as an example which was assigned as (E)-2-((6-bromo-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)-N-cyclohexylhydrazinecarbothioamide. The 1 H NMR …
Number of citations: 1 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.